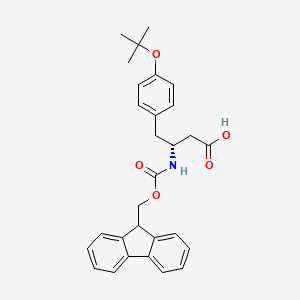

2-Amino-N-(3-ethoxypropyl)acetamide hydrochloride

Vue d'ensemble

Description

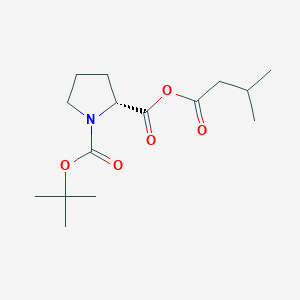

2-Amino-N-(3-ethoxypropyl)acetamide hydrochloride (2-AEPH) is a chemical compound that is widely used in research and laboratory experiments. It is a derivative of acetamide, a common organic compound. 2-AEPH has a wide range of applications in scientific research and laboratory experiments. It is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as an inhibitor of enzymes. It is also used as a stabilizer in pharmaceutical preparations and as an intermediate in the synthesis of other compounds.

Applications De Recherche Scientifique

Advanced Oxidation Processes for Environmental Remediation

Research into the degradation pathways and environmental fate of pharmaceutical compounds highlights the importance of advanced oxidation processes (AOPs). These processes are crucial for removing recalcitrant compounds from the environment, with studies detailing the degradation products, their biotoxicity, and potential impacts on ecosystems. For example, the degradation of acetaminophen, a compound structurally related to the subject of inquiry, has been extensively studied, providing insights into the mechanisms and outcomes of AOPs (Qutob et al., 2022).

Drug Metabolism and Pharmacokinetics

Understanding the metabolism and pharmacokinetics of drugs is essential for predicting their behavior in biological systems. Research on compounds like flunitrazepam and its metabolites sheds light on the metabolic pathways drugs can undergo, including transformations such as N-demethylation and hydroxylation. These studies are crucial for drug design and safety assessments, potentially relevant to the metabolism of "2-Amino-N-(3-ethoxypropyl)acetamide hydrochloride" (Dinis-Oliveira, 2017).

Role in Psychiatric Disorders

N-acetylcysteine (NAC), an acetylated form of the amino acid cysteine, exemplifies the therapeutic potential of compounds that modulate glutamatergic neurotransmission. Research suggests that NAC can exert benefits beyond being a precursor to the antioxidant glutathione, including modulating neurotropic and inflammatory pathways. Such studies underscore the potential psychiatric applications of amino acid derivatives, which might extend to "2-Amino-N-(3-ethoxypropyl)acetamide hydrochloride" (Dean et al., 2011).

Advanced Drug Delivery Systems

The development of highly branched polymers based on poly(amino acid)s for drug delivery represents a cutting-edge area of research. Such polymers, derived from natural amino acids, offer biocompatibility, biodegradability, and efficient drug delivery mechanisms. This research area highlights the potential for using "2-Amino-N-(3-ethoxypropyl)acetamide hydrochloride" in the design of novel drug delivery systems, leveraging its amino acid backbone for biomedical applications (Thompson & Scholz, 2021).

Propriétés

IUPAC Name |

2-amino-N-(3-ethoxypropyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2.ClH/c1-2-11-5-3-4-9-7(10)6-8;/h2-6,8H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVUWHUTJOBGAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-N-(3-ethoxypropyl)acetamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1439794.png)

![1,3,5-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B1439807.png)

![[1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine](/img/structure/B1439814.png)